The synthesis of CC-90010 involves several key steps, primarily utilizing palladium-catalyzed reactions. A notable method includes the reaction of a substituted 4-(methylsulfonyl)phenol with a quinoline derivative in the presence of potassium acetate and a palladium catalyst. The process typically occurs under nitrogen atmosphere at elevated temperatures (approximately 65 to 75 °C) for extended periods (up to 16 hours) to ensure complete reaction .
Purification techniques include crystallization from solvents such as formic acid and water, yielding various polymorphs of CC-90010, including stable and metastable forms. Characterization of these forms is performed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .
The molecular structure of CC-90010 features a complex arrangement that includes a methylisoquinolinone core linked to a sulfonylphenyl group via a cyclopropylmethoxy substituent. This structure is crucial for its interaction with BET proteins. The chemical formula is , and its molecular weight is approximately 344.43 g/mol .
The specific arrangement of functional groups within CC-90010 facilitates its binding to the bromodomains of BET proteins, which is essential for its mechanism of action as an inhibitor.
CC-90010 primarily functions through competitive inhibition of BET proteins by binding to their bromodomains. This action disrupts the recruitment of transcriptional machinery to acetylated histones, thereby inhibiting the transcription of genes that promote tumor growth .
In vitro studies have demonstrated that CC-90010 can effectively reduce the expression of oncogenic factors by interfering with the assembly of transcriptional complexes that rely on BET protein interactions. The compound has shown promising results in various cancer cell lines, indicating its potential utility in therapeutic applications .
The mechanism by which CC-90010 exerts its effects involves binding to the bromodomains of BET proteins, particularly BRD4. This binding prevents BRD4 from associating with acetylated lysines on histones, thereby blocking the recruitment of positive transcription elongation factor b (P-TEFb). As a result, RNA polymerase II is unable to transition into an active elongation state, leading to decreased transcription of genes implicated in cancer progression .
Clinical studies have shown that patients treated with CC-90010 exhibit changes in gene expression profiles consistent with reduced activity of oncogenic pathways, further supporting its role as an effective therapeutic agent .
CC-90010 exhibits several notable physical properties:
Chemical properties include:
CC-90010 is primarily being investigated for its potential use in oncology as a treatment for various cancers characterized by aberrant expression of genes regulated by BET proteins. Clinical trials have focused on patients with advanced solid tumors and relapsed or refractory non-Hodgkin lymphoma, demonstrating preliminary efficacy and manageable safety profiles .
Additionally, ongoing research aims to explore its use in combination therapies with other anticancer agents to enhance therapeutic outcomes. Its role as a tool compound in studying epigenetic regulation in cancer biology also presents significant scientific interest .
BET proteins (BRD2, BRD3, BRD4, and BRDT) function as epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating the assembly of transcriptional complexes at promoter and enhancer regions. Their oncogenic relevance manifests through several mechanisms: (1) amplification or translocation events (e.g., BRD4-NUT fusion in NUT midline carcinoma); (2) maintenance of super-enhancers that drive expression of oncogenes like MYC; and (3) regulation of DNA damage response pathways. Cancer genomic studies reveal BET protein overexpression across diverse malignancies, including hematological cancers and solid tumors, correlating with poor prognosis [2] [5] [8].
Table 1: Oncogenic Mechanisms of BET Proteins
BET Protein | Key Oncogenic Functions | Associated Cancers |
---|---|---|
BRD4 | MYC transcription activation; Super-enhancer maintenance | Leukemia, Lymphoma, Breast Cancer |
BRD3 | GATA1-mediated transcription; BRD3-NUT fusion | NUT Midline Carcinoma; AML |
BRD2 | E2F activation; Cell cycle progression | Colorectal Cancer; Glioblastoma |
BRDT | Chromatin remodeling in germ cells | Testicular Cancers |
The molecular vulnerability arises from cancer cells' dependence on BET proteins for sustaining transcriptional addiction to oncogenes. Preclinical evidence demonstrates that pharmacological BET inhibition causes selective downregulation of growth-promoting genes, induction of cell cycle arrest, and apoptosis in malignant cells while sparing normal counterparts [1] [4]. This selective vulnerability provides the fundamental rationale for BET-targeted therapies in oncology.
BET proteins orchestrate gene expression through multifaceted mechanisms. Their structural organization features tandem bromodomains (BD1 and BD2) that bind acetylated histones, an extraterminal (ET) domain mediating protein-protein interactions, and a C-terminal domain (CTD) in BRD4 and BRDT that recruits transcriptional regulators. BRD4, the most extensively studied family member, serves as a central coordinator of transcriptional elongation through:
Table 2: Functional Domains of BET Proteins and Oncogenic Implications
Structural Domain | Function | Oncogenic Role |
---|---|---|
Bromodomain 1 (BD1) | Primary acetyl-lysine recognition | Anchoring to hyperacetylated oncogenic loci |
Bromodomain 2 (BD2) | Secondary acetyl-lysine binding; P-TEFb release | Transcriptional elongation activation |
Extraterminal (ET) | Protein-protein interactions (NSD3, JMJD6) | Chromatin remodeling complex recruitment |
C-Terminal Domain (CTD) | P-TEFb binding (BRD4/BRDT) | RNA Pol II phosphorylation; Elongation control |
The oncogenic consequences of these functions manifest in diverse cancers: In NUT midline carcinoma, BRD4-NUT fusions create a chimeric protein that arrests epithelial differentiation. In leukemia, BRD4 maintains MYC expression, while in breast cancer, it regulates estrogen receptor signaling and DNA repair pathways. These multifaceted roles establish BET proteins as master regulators of oncogenic networks [2] [5] [8].
CC-90010 (trotabresib) represents a chemically distinct, reversible BET inhibitor designed to overcome limitations of earlier compounds. Its development stemmed from the recognition that first-generation BET inhibitors (e.g., JQ1, I-BET) exhibited dose-limiting toxicities and suboptimal pharmacokinetic profiles that hampered clinical efficacy. CC-90010 features a triazoloazepine scaffold engineered for enhanced selectivity and reversible binding kinetics, enabling intermittent dosing strategies to improve therapeutic index [3] [9].
Preclinical characterization demonstrated CC-90010's potent displacement of BRD4 from chromatin (IC₅₀ = 25-100 nM) and selective suppression of oncogenic transcription factors. Unlike earlier inhibitors, CC-90010 shows preferential activity against BD2 domains, potentially contributing to its differentiated safety profile. Transcriptomic analyses revealed CC-90010-mediated downregulation of MYC, CDK6, and HEXIM1 across solid and hematological cancer models at nanomolar concentrations [3] [9].
Table 3: Preclinical Profile of CC-90010 (Trotabresib)
Parameter | Characterization | Significance |
---|---|---|
Target Specificity | BET family (BRD2/3/4/T) with BD2 preference | Potential for reduced thrombocytopenia risk |
Mechanism | Reversible acetyl-lysine competitive binding | Flexible dosing regimens |
Key Transcriptional Effects | MYC suppression; DNA repair gene (RAD51) inhibition | Dual antitumor mechanism |
Synergistic Combinations | PARP inhibitors; CDK4/6 inhibitors; Immune checkpoint modulators | Rational combinatorial strategies |
The compound's clinical translation was guided by pharmacodynamic optimization. Phase I studies (NCT03220347) identified an optimal intermittent schedule (45 mg/day, 4 days on/24 days off) that achieved sustained target engagement while minimizing hematopoietic toxicity. Early evidence of clinical activity included complete responses in astrocytoma and partial responses in endometrial carcinoma among heavily pretreated patients, validating its antitumor potential [3] [9]. Notably, CC-90010 uniquely downregulates DNA repair genes (e.g., RAD51, BRCA1), creating synthetic lethality with PARP inhibitors—a mechanistic advantage over earlier BET inhibitors that positions it for rational combination therapies in homologous recombination-proficient cancers [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7